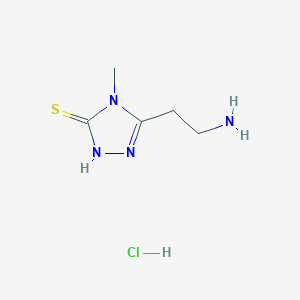

5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

CAS No.: 1258652-03-7

Cat. No.: VC3376115

Molecular Formula: C5H11ClN4S

Molecular Weight: 194.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258652-03-7 |

|---|---|

| Molecular Formula | C5H11ClN4S |

| Molecular Weight | 194.69 g/mol |

| IUPAC Name | 3-(2-aminoethyl)-4-methyl-1H-1,2,4-triazole-5-thione;hydrochloride |

| Standard InChI | InChI=1S/C5H10N4S.ClH/c1-9-4(2-3-6)7-8-5(9)10;/h2-3,6H2,1H3,(H,8,10);1H |

| Standard InChI Key | HNUDVBPDYVNKOE-UHFFFAOYSA-N |

| SMILES | CN1C(=NNC1=S)CCN.Cl |

| Canonical SMILES | CN1C(=NNC1=S)CCN.Cl |

Introduction

Synthesis Methods

The synthesis of triazole derivatives often involves cyclization reactions. For 4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiol, a common method includes reacting 2-aminoethanethiol with 4-methyl-1,2,4-triazole-3-thione in the presence of hydrochloric acid under reflux conditions. A similar approach could be applied to synthesize 5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride, with adjustments to achieve the desired substitution pattern.

Biological Applications

Triazole derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The presence of both aminoethyl and thiol functional groups in these compounds enhances their ability to interact with biological targets, such as enzymes and metal ions, potentially modulating biochemical pathways.

Research Findings

While specific research findings on 5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride are not available, related compounds have shown promising biological activities:

-

Antibacterial Activity: Some triazole derivatives exhibit broad-spectrum antibacterial activity, often enhanced by specific substituents .

-

Anticancer Properties: Thiazolo[3,2-b] triazole derivatives have been studied for their anticancer potential, with certain compounds showing excellent activity against cancer cell lines .

Data Tables

Given the lack of specific data on 5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride, we can refer to related compounds for illustrative purposes:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume